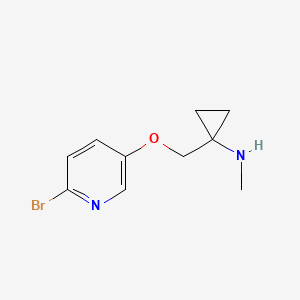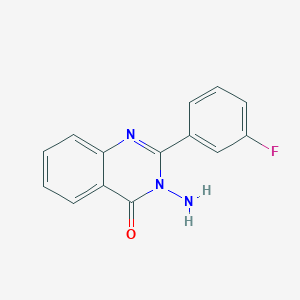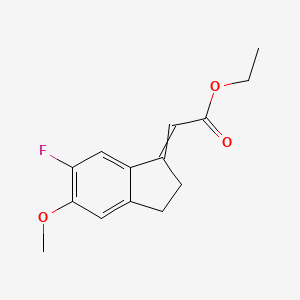
ethyl (E)-2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (E)-2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate is an organic compound that belongs to the class of indenylidene derivatives. These compounds are known for their diverse applications in medicinal chemistry and materials science due to their unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-fluoro-5-methoxy-2,3-dihydro-1H-indene.
Formation of the Indenylidene Moiety: This step involves the reaction of the indene derivative with an appropriate aldehyde or ketone under basic conditions to form the indenylidene structure.
Esterification: The final step involves the esterification of the indenylidene intermediate with ethyl acetate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (E)-2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties, making it useful in drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory or anticancer activities.
Industry: The compound might be used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of ethyl (E)-2-(6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.
Pathways Involved: The biochemical pathways that are affected by these interactions, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (E)-2-(5-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate: Lacks the fluoro group, which may affect its reactivity and applications.
Ethyl (E)-2-(6-fluoro-2,3-dihydro-1H-inden-1-ylidene)acetate: Lacks the methoxy group, potentially altering its chemical properties.
Propriétés
Formule moléculaire |
C14H15FO3 |
|---|---|
Poids moléculaire |
250.26 g/mol |
Nom IUPAC |
ethyl 2-(6-fluoro-5-methoxy-2,3-dihydroinden-1-ylidene)acetate |
InChI |
InChI=1S/C14H15FO3/c1-3-18-14(16)7-10-5-4-9-6-13(17-2)12(15)8-11(9)10/h6-8H,3-5H2,1-2H3 |
Clé InChI |
FBEXIOCXOBDPSZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C1CCC2=CC(=C(C=C21)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-Oxo-2,3,4,6-tetrahydrobenzo[f]quinoxalin-5-yl)acetamide](/img/structure/B15066151.png)

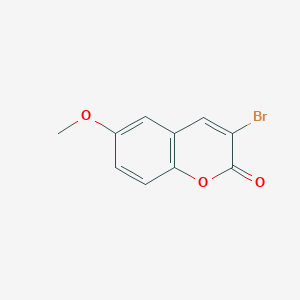


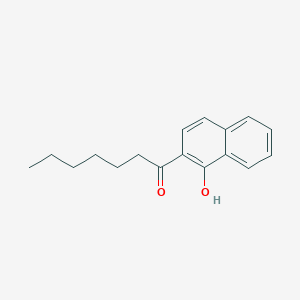


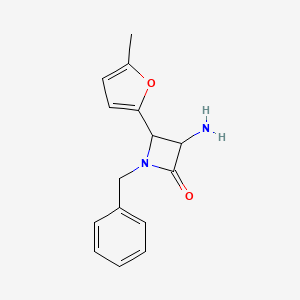
![3-(2,4,6-Trimethylphenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene](/img/structure/B15066225.png)
